3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a furan ring, and a chloro-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride derivative.
Chlorination of the benzene ring: This can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Coupling of the furan ring with the benzene derivative: This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to increase yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide: This compound has a similar structure but includes a thiophene ring and a methoxy group.
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide: This compound lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the chloro group in 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLWCNKCYPCZJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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